molecular formula C20H13ClFNO2 B2946470 N-(2-benzoyl-4-chlorophenyl)-2-fluorobenzamide CAS No. 157488-11-4

N-(2-benzoyl-4-chlorophenyl)-2-fluorobenzamide

Katalognummer B2946470
CAS-Nummer: 157488-11-4
Molekulargewicht: 353.78
InChI-Schlüssel: YOUKWMSNBMYMMI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-benzoyl-4-chlorophenyl)-2-fluorobenzamide, commonly known as BCFA, is a chemical compound that has been extensively studied for its potential applications in scientific research. BCFA is a derivative of N-phenyl-2-(2-phenyl-2H-1,2,3-triazol-4-yl) acetamide, which has been shown to exhibit potent antitumor activity. In

Wirkmechanismus

BCFA is a selective inhibitor of the chymotrypsin-like activity of the proteasome. It binds to the active site of the proteasome and prevents the degradation of ubiquitinated proteins, leading to the accumulation of misfolded and damaged proteins within the cell. This accumulation ultimately leads to cell death via apoptosis.
Biochemical and Physiological Effects:
BCFA has been shown to induce apoptosis in a variety of cancer cell lines, including multiple myeloma, leukemia, and solid tumors. It has also been shown to enhance the efficacy of other chemotherapeutic agents, such as bortezomib and doxorubicin. In addition, BCFA has been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for tumor recurrence and resistance to therapy.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using BCFA in lab experiments is its selectivity for the chymotrypsin-like activity of the proteasome, which allows for more precise targeting of the proteasome pathway. Another advantage is its ability to induce apoptosis in cancer cells, which makes it a promising candidate for cancer therapy. However, one limitation of using BCFA is its relatively low potency compared to other proteasome inhibitors, such as bortezomib. In addition, BCFA has poor solubility in aqueous solutions, which can make it difficult to use in certain assays.

Zukünftige Richtungen

There are several potential future directions for research on BCFA. One area of interest is the development of more potent and selective proteasome inhibitors based on the structure of BCFA. Another area of interest is the investigation of BCFA's effects on non-cancer cells, such as immune cells and neurons. Finally, the combination of BCFA with other chemotherapeutic agents or immunotherapies could be explored as a potential treatment strategy for cancer.

Synthesemethoden

The synthesis of BCFA involves the reaction of 2-fluoro-4-chlorobenzoyl chloride with N-benzoyl-2-aminobenzamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the product is purified by column chromatography. The yield of BCFA is typically around 50-60%, and the purity can be determined by HPLC or NMR spectroscopy.

Wissenschaftliche Forschungsanwendungen

BCFA has been investigated for its potential applications in cancer research, specifically as a tool for studying the role of the proteasome in tumor growth and survival. The proteasome is a large protein complex that plays a critical role in regulating cell cycle progression, DNA repair, and apoptosis. Inhibition of the proteasome has been shown to induce apoptosis in cancer cells, making it a promising target for cancer therapy.

Eigenschaften

IUPAC Name

N-(2-benzoyl-4-chlorophenyl)-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClFNO2/c21-14-10-11-18(23-20(25)15-8-4-5-9-17(15)22)16(12-14)19(24)13-6-2-1-3-7-13/h1-12H,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOUKWMSNBMYMMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-benzoyl-4-chlorophenyl)-2-fluorobenzamide

CAS RN

157488-11-4
Record name N-(2-BENZOYL-4-CHLOROPHENYL)-2-FLUOROBENZAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.